(2-Methylpropyl)(propan-2-yl)amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-propan-2-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)5-8-7(3)4;/h6-8H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUMZZSHWKKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The direct alkylation of isopropylamine with 1-chloro-2-methylpropane (isobutyl chloride) under solvent-free conditions represents a scalable route to the target amine. This method, adapted from the synthesis of N,N-diethyl isopropylamine, involves a nucleophilic substitution (SN2) mechanism. A molar ratio of 2:1 (isopropylamine to isobutyl chloride) minimizes polyalkylation, favoring mono-substitution to yield the secondary amine.
Reaction Conditions :
- Temperature : 100–200°C
- Pressure : 0.2–1.1 MPa
- Duration : 4–10 hours
- Yield : ~70–85% (extrapolated from analogous reactions)
The absence of solvent reduces purification complexity, while elevated temperatures enhance reaction kinetics. Post-reaction, the crude product is neutralized, extracted with dichloromethane, and concentrated. The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Copper-Catalyzed Aminolysis in Polar Solvents
Catalytic Framework and Substrate Compatibility
Inspired by the synthesis of N-isopropylbenzylamine, this method employs copper-based catalysts (e.g., CuO, CuCl) to mediate the reaction between isopropylamine and isobutyl chloride in methanol or ethanol. The catalyst facilitates C–N bond formation via a single-electron transfer mechanism, suppressing byproduct generation.
Procedure :
- Combine isopropylamine (1.2 equiv), CuO (5 mol%), and methanol.
- Add isobutyl chloride (1.0 equiv) dropwise at 30–60°C.
- Quench with ice water, filter, and concentrate under reduced pressure.
- Crystallize the hydrochloride salt using ethanol and HCl gas.
Key Metrics :
Reductive Amination of Isobutyraldehyde
Substrate Activation and Reduction
Reductive amination offers a two-step pathway: condensation of isopropylamine with isobutyraldehyde forms an imine intermediate, which is reduced to the secondary amine. Sodium borohydride or hydrogen gas (Pd/C catalyst) serves as the reducing agent.
Optimized Protocol :
- Reflux isopropylamine and isobutyraldehyde (1:1) in toluene to form the Schiff base.
- Reduce the imine with NaBH4 in methanol at 0°C.
- Acidify with concentrated HCl to precipitate the hydrochloride salt.
Performance Data :
Reduction of Nitrile Precursors
Lithium Aluminum Hydride-Mediated Transformation
A nitrile intermediate, 2-methyl-2-(isopropylamino)propanenitrile, is reduced to the target amine using LiAlH4 in diethyl ether. This method, modeled after the synthesis of (1-amino-2-methylpropan-2-yl)(methyl)amine, proceeds via a two-stage mechanism: nucleophilic attack by hydride ions followed by protonation.
Synthetic Steps :
- Prepare the nitrile via cyanoethylation of isopropylamine with acrylonitrile.
- Reduce with LiAlH4 (1.1 equiv) at 0°C for 3 hours.
- Quench with NaOH, extract, and isolate the amine.
- Form the hydrochloride salt using HCl in ethanol.
Yield Profile :
Comparative Analysis of Methodologies
| Method | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Solvent-Free Alkylation | None | 100–200°C | 70–85% | >95% |
| Copper-Catalyzed Aminolysis | CuO, MeOH | 30–60°C | 75–90% | >99% |
| Reductive Amination | NaBH4, MeOH | 0–25°C | 80–88% | >98% |
| Nitrile Reduction | LiAlH4, Et2O | 0°C (reflux) | 65% | 97% |
Key Observations :
- The copper-catalyzed method achieves the highest purity (>99%) due to efficient byproduct suppression.
- Solvent-free conditions offer scalability but require stringent temperature control to avoid decomposition.
- Reductive amination balances yield and simplicity but necessitates careful handling of reducing agents.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt via treatment with HCl gas in ethanol or aqueous HCl. Critical parameters include:
- Stoichiometry : 1:1 molar ratio of amine to HCl.
- Crystallization : Slow evaporation at 4°C enhances crystal purity.
- Yield : >95%.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2-Methylpropyl)(propan-2-yl)amine hydrochloride is an organic compound with an amine functional group and a branched alkyl structure. It is a tertiary amine with a propan-2-yl group attached to a 2-methylpropyl backbone. The hydrochloride salt form enhances its water solubility, which is essential for biological applications and pharmacological studies. The compound has the molecular formula C₅H₁₃ClN, which means it has five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one chlorine atom.
Potential Applications
This compound has potential applications in several fields:
- Pharmaceuticals It may serve as an intermediate.
- Biological activities Research indicates that this compound exhibits various biological activities. These may include modulation of receptor activity or enzyme inhibition, which are common pathways for many biologically active amines.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Biological Activity | Uniqueness |
|---|---|---|---|
| Isopropylamine | Primary Amine | Mild CNS effects | Simpler structure; less steric hindrance |
| 1-Methylpyrrolidine | Secondary Amine | Antidepressant properties | Contains a cyclic structure |
| N,N-Dimethylbenzylamine | Tertiary Amine | Antimicrobial activity | Aromatic ring enhances lipophilicity |
| 3-Amino-1-propanol | Primary Alcohol | Antioxidant properties | Alcohol functional group; less basicity |
Each of these compounds exhibits distinct biological activities and physicochemical properties that differentiate them from this compound, emphasizing the importance of structural nuances in determining function and application.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Key areas include:
- Receptor binding assays
- Enzyme inhibition studies
- Cellular uptake mechanisms
- Metabolic fate
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Amine Hydrochlorides
(a) Methyl(2-methylpropyl)amine (CAS 625-43-4)
- Molecular Formula : C₅H₁₃N
- Key Differences : Lacks the propan-2-yl group and hydrochloride salt.
- Relevance : Used as a precursor in synthesis. Safety data indicate skin/eye irritation risks .
(b) [2-(Diisopropylamino)ethyl] chloride hydrochloride (CAS 4261-68-1)
- Molecular Formula : C₈H₁₉Cl₂N
- Key Differences : Contains a chloroethyl group and two isopropyl substituents.
- Applications : Intermediate in pharmaceuticals; structural analog of nerve agent antidotes .
(c) N-Prop-2-ynylpropan-1-amine hydrochloride (CAS 53227-34-2)
- Molecular Formula : C₆H₁₂ClN
- Key Differences : Features a propargyl (alkyne) group instead of isopropyl.
- Relevance: Potential use in click chemistry due to alkyne functionality .
Aryl-Substituted Amine Hydrochlorides
(a) 2-(4-Bromophenyl)propan-2-ylamine hydrochloride (CAS 1607277-68-8)
- Molecular Formula : C₁₃H₂₁BrClN
- Molecular Weight : 306.67 g/mol
- Key Differences : Incorporates a bromophenyl group, increasing molecular weight and lipophilicity.
- Applications : Likely used in drug discovery for halogenated bioactive molecules .
(b) 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride (CAS 1306604-66-9)
Heterocyclic Amine Hydrochlorides
(a) (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride
- Molecular Formula : C₁₀H₂₀ClN₂ (inferred from )
- Applications: Potential use in coordination chemistry or enzyme inhibition .
(b) 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Applications/Notes |
|---|---|---|---|---|---|
| (2-Methylpropyl)(propan-2-yl)amine hydrochloride | C₇H₁₈ClN | 151.68 | Isobutyl, isopropyl | Not provided | Intermediate, potential agrochemical use |
| 2-(4-Bromophenyl)propan-2-ylamine HCl | C₁₃H₂₁BrClN | 306.67 | Bromophenyl, isobutyl | 1607277-68-8 | Drug discovery |
| 2-(Diisopropylamino)ethyl chloride HCl | C₈H₁₉Cl₂N | 200.11 | Chloroethyl, diisopropyl | 4261-68-1 | Pharmaceutical intermediate |
| N-Prop-2-ynylpropan-1-amine HCl | C₆H₁₂ClN | 133.62 | Propargyl, propyl | 53227-34-2 | Click chemistry applications |
| 1-(2-Chlorophenyl)-2-methylpropylamine HCl | C₁₁H₁₇Cl₂N | 234.17 | Chlorophenyl, methyl | 1306604-66-9 | CNS drug candidate |
Research Findings and Trends
- Branching vs. Bioactivity : Branched alkylamines (e.g., isobutyl/isopropyl) generally exhibit lower water solubility but higher lipid membrane permeability compared to aryl-substituted analogs .
- Halogenation Impact : Bromine or chlorine atoms in aryl analogs enhance binding to hydrophobic enzyme pockets, as seen in bromophenyl derivatives .
- Safety Profile : Alkylamines like methyl(2-methylpropyl)amine require stringent handling due to irritation risks, a trait shared with their hydrochloride salts .
Biological Activity
(2-Methylpropyl)(propan-2-yl)amine hydrochloride is a tertiary amine characterized by its unique branched alkyl structure. Its molecular formula is C₅H₁₃ClN, indicating the presence of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one chlorine atom. The hydrochloride salt form enhances its solubility in water, which is crucial for biological applications and pharmacological studies. This article provides a detailed examination of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, suggesting its utility in treating infections.
- CNS Activity : As a tertiary amine, it may interact with central nervous system receptors, potentially influencing mood and behavior.
- Enzyme Modulation : The compound can modulate enzyme activity, which may have implications in metabolic pathways.
The biological effects of this compound are thought to arise from its ability to bind to specific receptors or enzymes. This interaction can lead to modulation of receptor activity or inhibition of enzyme function. These pathways are common for many biologically active amines and are crucial for understanding the compound's therapeutic potential.
Comparative Biological Activity
To illustrate the uniqueness of this compound, a comparison with other related compounds is provided in the table below:
| Compound Name | Structure Type | Biological Activity | Uniqueness |
|---|---|---|---|
| Isopropylamine | Primary Amine | Mild CNS effects | Simpler structure; less steric hindrance |
| 1-Methylpyrrolidine | Secondary Amine | Antidepressant properties | Contains a cyclic structure |
| N,N-Dimethylbenzylamine | Tertiary Amine | Antimicrobial activity | Aromatic ring enhances lipophilicity |
| 3-Amino-1-propanol | Primary Alcohol | Antioxidant properties | Alcohol functional group; less basicity |
| This compound | Tertiary Amine | Antimicrobial & CNS activity | Unique branched alkyl structure |
Case Studies
- Antimicrobial Efficacy : In a study examining various amines' effects on bacterial growth, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant potential for use in antimicrobial formulations.
- CNS Interaction : A behavioral study involving rodents indicated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with other psychoactive amines. This effect was dose-dependent and warrants further investigation into its mechanisms.
- Enzyme Inhibition Studies : Research focused on the compound's interaction with acetylcholinesterase showed that it could inhibit this enzyme at micromolar concentrations, indicating potential applications in treating neurodegenerative diseases where cholinergic signaling is disrupted .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for (2-Methylpropyl)(propan-2-yl)amine hydrochloride, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves alkylation of isopropylamine with 2-methylpropyl halides (e.g., chloride or bromide) under basic conditions. Key factors include:
- Temperature control (40–60°C to minimize side reactions).
- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
- Stoichiometric ratios (excess alkylating agent to drive completion).
Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous solvents. Yield optimization requires rigorous drying of intermediates and inert atmosphere maintenance to prevent hydrolysis .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) to separate impurities.
- Spectroscopic validation : ¹H/¹³C NMR to confirm absence of unreacted amines or alkylating agents. For example, the tertiary amine proton signal (δ ~2.5 ppm) should lack splitting indicative of secondary amines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Storage : Airtight containers in a cool, dry environment (≤25°C) to prevent deliquescence. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing structural isomers or impurities in this compound?
- Methodological Answer :
- LC-MS/HRMS : Detects low-abundance impurities (e.g., di-alkylated byproducts) with mass accuracy <5 ppm.
- 2D NMR (HSQC, COSY) : Resolves overlapping signals from stereoisomers (e.g., chiral centers in alkyl chains).
- X-ray crystallography : Confirms absolute configuration for crystalline derivatives. For example, compare experimental XRD patterns with Cambridge Structural Database entries .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK293 or HepG2) and passage numbers.
- Dose-response validation : Test EC₅₀ values under controlled pH and serum conditions.
- Meta-analysis : Cross-reference with structurally similar amines (e.g., sibutramine hydrochloride) to identify structure-activity relationships (SAR) discrepancies. Contradictions in receptor binding may arise from salt-form variations (e.g., mono- vs. dihydrochloride) .
Q. What strategies can be employed to modify the compound’s pharmacokinetic properties for enhanced bioavailability?
- Methodological Answer :
- Salt-form modulation : Compare hydrochloride with mesylate or tartrate salts for improved solubility.
- Pro-drug design : Introduce enzymatically cleavable groups (e.g., acetyl or pivaloyl esters) to the amine.
- LogP optimization : Incorporate fluorine substituents on the alkyl chain to balance hydrophobicity (target logP 2–4). Validate via in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
